molecular formula C21H33Cl3N4O B12431692 Cariprazine-d6 (hydrochloride)

Cariprazine-d6 (hydrochloride)

Cat. No.: B12431692
M. Wt: 469.9 g/mol
InChI Key: GPPJWWMREQHLQT-TXHXQZCNSA-N
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Description

Cariprazine-d6 (hydrochloride) is a deuterated form of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. The deuterated version, Cariprazine-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine due to its stability and distinguishable mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cariprazine-d6 (hydrochloride) involves several key steps:

Industrial Production Methods

Industrial production of Cariprazine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cariprazine-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cariprazine N-oxide, while reduction may yield desmethylcariprazine .

Scientific Research Applications

Cariprazine-d6 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Cariprazine.

    Biology: Helps in understanding the biological effects and interactions of Cariprazine at the molecular level.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Cariprazine.

    Industry: Employed in the development of new antipsychotic drugs and formulations

Mechanism of Action

Cariprazine-d6 (hydrochloride) exerts its effects primarily through partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. This multifaceted mechanism helps in modulating neurotransmitter activity, thereby alleviating symptoms of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: Another atypical antipsychotic with partial agonism at D2 and D3 receptors.

    Brexpiprazole: Similar to Cariprazine but with different receptor binding affinities.

    Risperidone: An atypical antipsychotic with a broader receptor profile.

Uniqueness

Cariprazine-d6 (hydrochloride) is unique due to its high affinity for D3 receptors, which may offer advantages in treating negative symptoms and cognitive deficits in schizophrenia. Its deuterated form provides enhanced stability and distinct mass spectrometric properties, making it valuable in pharmacokinetic studies .

Properties

Molecular Formula

C21H33Cl3N4O

Molecular Weight

469.9 g/mol

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea;hydrochloride

InChI

InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H/i1D3,2D3;

InChI Key

GPPJWWMREQHLQT-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl

Origin of Product

United States

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